Prolintane
Overview
Description
Prolintane is a stimulant drug that has been studied for its effects on the brain and behavior. It is known to enhance the increase in 3,4-dihydroxyphenylacetic acid concentration in the brains of rats treated with spiperone, a neuroleptic drug, which places it in a group of stimulant drugs that includes methylphenidate, cocaine, and amfonelic acid . Prolintane has also been observed to reduce rapid eye movement (REM) sleep, delay the first period of REM sleep, and in some cases, increase awakenings or cause long periods of wakefulness . The metabolism of prolintane has been explored in rabbits and rats, revealing several metabolites and suggesting that the major metabolic oxidation occurs at the pyrrolidine and aromatic ring .
Synthesis Analysis
The synthesis of prolintane involves the formation of a pyrrolidine ring, which is a characteristic feature of its structure. The metabolic fate of prolintane has been studied in rabbits, where it was found that the drug undergoes oxidation at the pyrrolidine and aromatic ring to form various metabolites, including lactam and phenolic metabolites . Additionally, the enzymology of the in-vitro oxidation of prolintane to oxoprolintane has been investigated, implicating enzymes such as aldehyde oxidase and cytochrome P-450 in the process .
Molecular Structure Analysis
Prolintane's molecular structure includes a pyrrolidine ring, which is a five-membered nitrogen-containing ring. This structure is significant because it is known to affect the drug's interaction with biological systems. For example, proline, which shares the pyrrolidine ring structure, is known for its unique properties in protein synthesis and its interaction with proteins . The cyclic structure of proline, which is similar to that of prolintane, affects peptide bond formation by the ribosome and has a distinct binding mode compared to other amino acids .
Chemical Reactions Analysis
The chemical reactions involving prolintane include its metabolism to various metabolites. Studies have shown that prolintane can be metabolized to oxoprolintane, with the involvement of enzymes such as aldehyde oxidase and cytochrome P-450 . The formation of oxoprolintane from prolintane suggests the presence of an iminium ion intermediate during the metabolic process . Additionally, prolintane's interaction with other substances, such as diphenhydramine, has been reported to induce visual hallucinations, indicating a potential increase in dopaminergic brain activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of prolintane have been explored through its solubility, metabolism, and effects on biological systems. Prolintane's metabolites have been identified in animal studies, and their effects on general activities in mice have been examined, indicating that some metabolites can increase ambulation and rearing . The determination of prolintane and its metabolite oxoprolintane in human urine has been achieved using capillary zone electrophoresis and beta-cyclodextrin-modified micellar electrokinetic chromatography, demonstrating the drug's detectability and the importance of its physical and chemical properties in doping control .
Scientific Research Applications
Neuropharmacological Effects
Prolintane exhibits properties placing it in a group of stimulant drugs, differentiated from amphetamines. Fuller and Snoddy (1979) found that it significantly enhances the increase in 3,4-dihydroxyphenylacetic acid concentration in rat brains, suggesting its action on neurochemical pathways similar to drugs like methylphenidate and cocaine (Fuller & Snoddy, 1979).
Metabolic Pathways and Synthesis
Rücker, Neugebauer, and Zhong (1992) described the synthesis of various possible metabolites of prolintane, providing insights into its metabolic processing. They also reported the preparation of prolintane enantiomers, highlighting its stereochemical aspects (Rücker, Neugebauer, & Zhong, 1992).
Pharmacokinetics
Yoshihara and Yoshimura (1972) investigated prolintane's metabolism in rabbit liver, discovering its conversion to oxoprolintane under specific conditions. This study adds to understanding its pharmacokinetics (Yoshihara & Yoshimura, 1972).
Effect on Sleep Patterns
Nicholson, Stone, and Jones (1980) observed that prolintane impacts sleep, particularly by reducing rapid eye movement (REM) sleep, suggesting its influence on sleep architecture (Nicholson, Stone, & Jones, 1980).
Electrophysiological Properties
Espartero et al. (1997) conducted a study on the electrochemical behavior of prolintane, developing methods for its determination in pharmaceutical formulations and human urine. This work contributes to understanding its electrophysiological properties and detection (Espartero et al., 1997).
properties
IUPAC Name |
1-(1-phenylpentan-2-yl)pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N/c1-2-8-15(16-11-6-7-12-16)13-14-9-4-3-5-10-14/h3-5,9-10,15H,2,6-8,11-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCPSBCUMRIPFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC1=CC=CC=C1)N2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1211-28-5 (hydrochloride) | |
Record name | Prolintane [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000493925 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70862031 | |
Record name | 1-(1-Phenyl-2-pentanyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70862031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Prolintane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041998 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
153 °C | |
Record name | Prolintane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041998 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Prolintane | |
CAS RN |
493-92-5 | |
Record name | Prolintane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=493-92-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Prolintane [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000493925 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Prolintane | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13438 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1-(1-Phenyl-2-pentanyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70862031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Prolintane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.077 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROLINTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EM4YZW677H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Prolintane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041998 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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